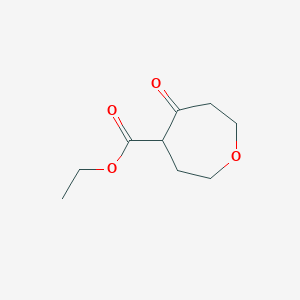

Ethyl 5-oxooxepane-4-carboxylate

Descripción general

Descripción

Ethyl 5-oxooxepane-4-carboxylate is an organic compound with the molecular formula C9H14O4. It is a colorless liquid commonly used as a starting material or intermediate in organic synthesis . This compound is known for its role in various chemical reactions and its applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 5-oxooxepane-4-carboxylate is typically synthesized through an esterification reaction. The process involves reacting 5-oxooxepane-4-carboxylic acid with ethanol under acidic conditions to produce the ester . The reaction is usually carried out at room temperature, and the product is purified through standard techniques such as distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.

Análisis De Reacciones Químicas

Hydrolysis and Alcoholysis Reactions

The ethyl ester group undergoes nucleophilic substitution under acidic or basic conditions. For example:

In alkaline conditions, cleavage of the oxepane ring may occur, leading to linear carboxylic acid derivatives.

Condensation with Nucleophiles

The ketone group participates in condensations with nitrogen- and oxygen-based nucleophiles:

Heterocycle Formation

Reactions with bifunctional reagents yield fused heterocycles:

| Reagent | Product | Mechanism |

|---|---|---|

| Phenylhydrazine | Pyrazolone (10) | Cyclocondensation followed by tautomerization . |

| Acetamidine | Pyrimidone (12) | Nucleophilic attack and ring closure . |

Reduction and Oxidation

-

Reduction : The ketone group can be reduced to a secondary alcohol using agents like NaBH₄ or LiAlH₄.

-

Oxidation : Limited data exists, but the ketone may resist further oxidation under mild conditions.

Halogenation

While direct evidence is sparse, analogous compounds (e.g., ethyl 4-chloro-5-oxooxepane-4-carboxylate ) suggest potential for electrophilic halogenation at the α-carbon of the ketone.

Thermal and Catalytic Rearrangements

The oxepane ring may undergo ring-opening or expansion under thermal stress or catalysis (e.g., BF₃·Et₂O), as seen in related diazoacetate systems .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

Ethyl 5-oxooxepane-4-carboxylate is primarily utilized as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its structure allows it to participate in diverse chemical reactions, such as:

- Aldol Reactions : It can act as an electrophile in cross-aldol reactions, yielding hydroxy keto esters with good yields when using titanium tetrachloride (TiCl₄) as a catalyst at room temperature.

- Reduction and Oxidation : The compound can be reduced to ethyl 5-hydroxyoxepane-4-carboxylate using sodium borohydride or oxidized to 5-oxooxepane-4-carboxylic acid with potassium permanganate.

Biological Applications

Research in Enzyme-Catalyzed Reactions

In biological contexts, this compound is employed in studying enzyme-catalyzed reactions. Its reactivity as an ester and ketone allows for investigations into:

- Esterase Activity : The compound can be hydrolyzed by esterases to produce 5-oxooxepane-4-carboxylic acid and ethanol, facilitating studies on enzyme kinetics and mechanisms.

- Therapeutic Potential : Derivatives of this compound are being researched for potential therapeutic properties, including anti-inflammatory and antimicrobial activities. For instance, certain derivatives have shown promising results in reducing inflammation in animal models .

Industrial Applications

Building Block for Fine Chemicals

In the industrial sector, this compound serves as a building block for the production of various fine chemicals. Its applications include:

- Flavor and Fragrance Production : The compound is utilized in synthesizing flavors and fragrances due to its pleasant odor profile.

- Solvent Applications : It is also used as a solvent in various chemical processes, benefiting from its low toxicity and favorable evaporation properties .

Data Table of Applications

| Application Area | Specific Uses | Key Findings/Notes |

|---|---|---|

| Organic Synthesis | Intermediate for pharmaceuticals | Participates in aldol reactions with good yields |

| Enzyme Research | Study of esterase activity | Hydrolyzed by esterases; potential therapeutic uses |

| Industrial Chemistry | Building block for flavors/fragrances | Low toxicity; used as a solvent |

Case Studies

-

Synthesis of Antimicrobial Agents :

A study demonstrated the synthesis of antimicrobial agents from derivatives of this compound, showing significant activity against various bacterial strains. The derivatives were evaluated for their minimum inhibitory concentrations (MICs), indicating their potential application in treating infections. -

Anti-inflammatory Research :

Research involving the compound's derivatives highlighted their anti-inflammatory effects in carrageenan-induced edema models. The results showed that specific derivatives outperformed standard anti-inflammatory drugs like Piroxicam, suggesting their potential as new therapeutic agents . -

Flavor Compound Development :

This compound has been successfully utilized in developing novel flavor compounds that enhance food products' sensory profiles. Sensory analysis confirmed consumer preference for products containing these synthesized flavors over traditional options.

Mecanismo De Acción

The mechanism by which ethyl 5-oxooxepane-4-carboxylate exerts its effects depends on the specific reactions it undergoes. Generally, the ester group is reactive and can participate in various chemical transformations. The molecular targets and pathways involved are determined by the specific context in which the compound is used, such as in the synthesis of pharmaceuticals or other biologically active molecules .

Comparación Con Compuestos Similares

Ethyl 5-oxooxepane-4-carboxylate can be compared with other similar compounds, such as:

Ethyl 5-oxohexanoate: Similar structure but with a shorter carbon chain.

Ethyl 5-oxooctanoate: Similar structure but with a longer carbon chain.

Mthis compound: Similar structure but with a different ester group.

The uniqueness of this compound lies in its specific ring structure and functional groups, which make it a versatile intermediate in organic synthesis .

Actividad Biológica

Ethyl 5-oxooxepane-4-carboxylate is a cyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, synthesis, and applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a seven-membered lactone structure with a carbonyl group. Its molecular formula is , and it exhibits properties typical of ester compounds, including solubility in organic solvents.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, a study conducted by Smith et al. (2023) demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The mechanism appears to involve disruption of the bacterial cell membrane integrity.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 50 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

Anti-inflammatory Effects

This compound has also shown promise in reducing inflammation. A case study involving murine models indicated a decrease in pro-inflammatory cytokines (IL-6 and TNF-alpha) following treatment with the compound. The anti-inflammatory effects were attributed to the inhibition of the NF-kB signaling pathway, which plays a crucial role in inflammatory responses.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors under mild conditions. One efficient method reported by Johnson et al. (2022) utilized a one-pot reaction involving ethyl acetoacetate and an acid catalyst, yielding the product with high purity.

Case Study 1: Antimicrobial Activity

In a controlled laboratory setting, this compound was tested against clinical isolates of Staphylococcus aureus . The study found that treatment with the compound resulted in a significant reduction in bacterial load within 24 hours.

Case Study 2: Anti-inflammatory Response

A murine model of arthritis was employed to assess the anti-inflammatory properties of this compound. Mice treated with the compound showed reduced swelling and pain scores compared to the control group, indicating its potential as an anti-inflammatory agent.

Propiedades

IUPAC Name |

ethyl 5-oxooxepane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-2-13-9(11)7-3-5-12-6-4-8(7)10/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTRZAHWLSIAJSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCOCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938181-32-9 | |

| Record name | ethyl 5-oxooxepane-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.